molecular formula C11H15N3S B13221121 1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine

1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13221121
M. Wt: 221.32 g/mol
InChI Key: SZUIWNLFIGNMLB-UHFFFAOYSA-N
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Description

1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common reagents and conditions used in these reactions include bases like sodium hydride, catalysts like palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may serve as a ligand in the study of enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of organic semiconductors or as a precursor for the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine include:

    1-Methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine: Similar structure but with a furan ring instead of a thiophene ring.

    1-Ethyl-N-[1-(thiophen-2-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-ethyl-N-(1-thiophen-2-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C11H15N3S/c1-3-14-8-10(7-12-14)13-9(2)11-5-4-6-15-11/h4-9,13H,3H2,1-2H3

InChI Key

SZUIWNLFIGNMLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(C)C2=CC=CS2

Origin of Product

United States

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